molecular formula C13H14N4O2S B2667688 6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034362-23-5

6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2667688
CAS No.: 2034362-23-5
M. Wt: 290.34
InChI Key: NXUSFNIPLZAIJE-UHFFFAOYSA-N
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Description

6-Methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a hybrid structure combining a 6-methoxypyrimidine ring, a carboxamide linker, and a 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamine moiety. The scaffold is structurally analogous to other documented carboxamide-based compounds, such as 6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide, which is offered for research purposes . Compounds within this structural class are frequently investigated as key intermediates or core scaffolds in the development of kinase inhibitors. The pyrimidine-carboxamide component is a privileged structure in drug discovery, often functioning as an ATP-mimetic that competes for the ATP-binding site in various kinase targets. This mechanism makes such compounds valuable tools for probing kinase function and signaling pathways in cellular models. Its primary research applications include use as a building block in combinatorial chemistry, a potential lead compound in oncology research, and a pharmacological tool for studying enzyme inhibition. As with all products of this nature, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers can access this compound in various quantities to support their investigative work .

Properties

IUPAC Name

6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-19-11-6-9(14-7-15-11)12(18)17-13-16-8-4-2-3-5-10(8)20-13/h6-7H,2-5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUSFNIPLZAIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the pyrimidine moiety. The methoxy group is usually introduced through methylation reactions, and the carboxamide group is formed via amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3-[(4-Methoxyphenyl)(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Amino]Propanoic Acid (Compound 3)

  • Structure: Features a tetrahydrobenzothiazole linked to a propanoic acid group via an amino bridge.
  • Synthesis: Prepared via reaction of β-alanine derivatives with 2-bromocyclohexanone, highlighting a common route for tetrahydrobenzothiazole formation .

N-{2-Oxo-2-[(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Amino]Ethyl}-4-Phenylpiperazine-1-Carboxamide (Y043-7369)

  • Structure : Tetrahydrobenzothiazole linked to a piperazine-carboxamide group.

Pyrimidine-Carboxamide Derivatives

N-(Pyridin-4-yl)-5,6,7,8-Tetrahydro[1]Benzothieno[2,3-d]Pyrimidine-4-Carboxamide (2g)

  • Structure: Benzothienopyrimidine-carboxamide with a pyridyl substituent.
  • Activity: Exhibits broad-spectrum antimicrobial activity, particularly against Pseudomonas aeruginosa (MIC: 2 µg/mL).
  • Key Difference: The thienopyrimidine core may enhance π-π stacking compared to the target compound’s pyrimidine-methoxy group .

4-(Anthracen-9-yl)-6-Methyl-N-(4,5,6,7-Tetrahydro-3a,7a-Dihydro-1H-Indol-3-yl)-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide

  • Structure : Pyrimidine with a thioxo group and anthracene substituent.
  • Key Difference : The thioxo group and bulky anthracene moiety likely influence EGFR binding affinity, contrasting with the target compound’s smaller methoxy group .

Molecular Properties and Pharmacokinetics

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C₁₅H₁₇N₅O₂S 331.40 6-methoxy, pyrimidine-carboxamide Under investigation -
Compound 3 C₁₇H₂₁N₃O₃S 347.43 Propanoic acid, 4-methoxyphenyl Synthetic intermediate
Y043-7369 C₂₀H₂₅N₅O₂S 399.51 Piperazine-carboxamide Not reported
2g C₁₈H₁₇N₅OS 359.43 Benzothienopyrimidine, pyridyl Antimicrobial (MIC: 2 µg/mL)

Biological Activity

6-Methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C17H16N2O2S
  • Molecular Weight : 344.45 g/mol
  • CAS Number : 6066-21-3
  • Density : 1.403 g/cm³

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes involved in metabolic pathways. For instance, it acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is significant in the endocannabinoid system .
  • Antiproliferative Activity : Studies have shown that this compound possesses notable antiproliferative effects against various cancer cell lines. For example, it exhibited IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases where cholinesterase inhibition plays a crucial role .

Biological Activity Data Table

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
MAGL InhibitionEnzyme11.7
AntiproliferativeMDA-MB-231 (Breast Cancer)19.9
AntiproliferativeOVCAR-3 (Ovarian Cancer)31.5
Cholinesterase InhibitionNeuroprotectionNot specified

Case Study 1: Anticancer Activity

In a study investigating the anticancer potential of various benzothiazole derivatives, this compound was identified as a promising candidate due to its selective cytotoxicity against cancer cells while sparing normal cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Neuroprotective Properties

Another research focused on the neuroprotective effects of this compound in models of Alzheimer’s disease. The results indicated significant inhibition of amyloid-beta aggregation and improvement in cognitive function in treated animals compared to controls.

Q & A

Q. What are the optimized synthetic routes for 6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide?

Methodological Answer: The synthesis typically involves a multi-step sequence, starting with the preparation of the pyrimidine core and subsequent functionalization. Key steps include:

  • Acylation/Amination: Reacting a pyrimidine intermediate (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with acylating agents like p-fluorobenzoyl chloride, followed by amination to introduce the tetrahydrobenzothiazole moiety .
  • Coupling Reactions: Use of coupling reagents such as HBTU or HATU in DMF with DIPEA as a base to form the carboxamide bond, ensuring high yields (e.g., 90–96% purity confirmed via HPLC) .
  • Solvent Optimization: Reactions are performed in polar aprotic solvents (e.g., DMF or MeOH:H2O mixtures) under reflux or controlled temperatures (25–80°C) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis: ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons in the benzothiazole ring appear as multiplet signals .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., observed [M+H]<sup>+</sup> at m/z 345.1024 vs. calculated 345.1028) .
  • Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>90% required for pharmacological studies) .
  • X-ray Crystallography: Optional for resolving regioselectivity ambiguities in dihydropyrimidine analogues .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C) for 24–72 hours. Monitor degradation via HPLC and LC-MS to identify labile functional groups (e.g., hydrolysis of the methoxy group) .
  • Solubility Testing: Use shake-flask methods in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) to determine logP and guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize analogues with modifications to the methoxy group (e.g., replacing with ethoxy, halogen, or trifluoromethyl) and the tetrahydrobenzothiazole ring (e.g., saturation level, heteroatom substitution). Test against target enzymes (e.g., kinases) using enzymatic assays .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to predict interactions with active sites. Validate with in vitro IC50 measurements and correlate with computational predictions .

Q. What strategies resolve contradictions in bioactivity data across different assays?

Methodological Answer:

  • Orthogonal Assays: Combine enzymatic assays (e.g., fluorescence-based) with cell-based viability assays (MTT) to distinguish direct inhibition from off-target effects .
  • Purity Reassessment: Re-analyze batches with contradictory results using HPLC-MS to rule out impurities (>95% purity required) .
  • Buffer Condition Optimization: Test activity in varying ionic strengths (e.g., 50–150 mM NaCl) and pH levels to identify assay-specific artifacts .

Q. How can target identification be systematically approached for this compound?

Methodological Answer:

  • Affinity Chromatography: Immobilize the compound on NHS-activated resin and incubate with cell lysates. Elute bound proteins for identification via SDS-PAGE and LC-MS/MS .
  • Kinase Profiling: Screen against a panel of 100+ kinases (e.g., DiscoverX KINOMEscan) to identify primary targets .
  • CRISPR-Cas9 Knockout: Validate putative targets by generating gene-knockout cell lines and assessing compound efficacy loss .

Q. What computational methods predict metabolic stability and pharmacokinetic (PK) properties?

Methodological Answer:

  • In Silico Tools: Use ADMET Predictor or SwissADME to estimate CYP450 metabolism, half-life, and blood-brain barrier permeability. For example, the methoxy group may reduce CYP3A4-mediated oxidation .
  • In Vitro Validation: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Calculate intrinsic clearance (CLint) .

Q. How can regioselectivity challenges in synthetic steps be addressed?

Methodological Answer:

  • Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation. For example, monitor the disappearance of the chloro-pyrimidine starting material (Rf = 0.5 in ethyl acetate/hexane) .
  • Directed Protecting Groups: Introduce temporary protecting groups (e.g., Boc on the benzothiazole amine) to direct coupling to the pyrimidine-4-carboxylate .

Q. What methodologies mitigate hygroscopicity during formulation?

Methodological Answer:

  • Lyophilization: Prepare a lyophilized powder using cryoprotectants (trehalose) and store under argon .
  • Karl Fischer Titration: Quantify water content (<0.5% w/w) and use desiccants (silica gel) in packaging .

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